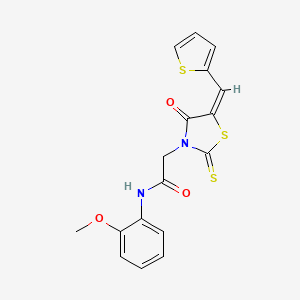

(E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Beschreibung

Evolution of Thiazolidinone Chemistry in Medicinal Research

Thiazolidinones have occupied a central role in medicinal chemistry since the 1970s, when their hypoglycemic properties were first discovered. Early derivatives like ciglitazone and troglitazone targeted peroxisome proliferator-activated receptor gamma (PPARγ) for diabetes management but faced setbacks due to hepatotoxicity. Subsequent iterations, such as pioglitazone and rosiglitazone , refined the scaffold’s safety profile, emphasizing the importance of substituent engineering. By the 2010s, research pivoted toward anticancer applications, leveraging thiazolidinones’ ability to inhibit carbonic anhydrase isoforms (e.g., hCA IX/XII) overexpressed in tumors. Modern derivatives incorporate diverse functional groups—such as benzenesulfonamides and isatin hybrids—to enhance target affinity and reduce off-target effects.

Table 1: Milestones in Thiazolidinone Drug Development

Historical Development of Thiophenyl-Substituted Thiazolidinones

The integration of thiophene into thiazolidinones began with the Gewald reaction , a multicomponent condensation enabling efficient synthesis of 2-aminothiophene precursors. Early work focused on antimicrobial applications, where thiophene’s electron-rich aromatic system improved membrane penetration and target binding. For example, ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated moderate activity against Staphylococcus aureus and Candida albicans. Contemporary designs, such as the title compound, extend this strategy by appending thiophen-2-ylmethylene groups to the thiazolidinone core, enhancing π-π stacking interactions with enzymatic pockets.

Table 2: Notable Thiophenyl-Substituted Thiazolidinones

Classification and Nomenclature within Heterocyclic Chemistry

The compound’s systematic name, (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide , adheres to IUPAC conventions:

- Thiazolidinone core : A five-membered ring with sulfur (position 1), nitrogen (position 3), and ketone (position 4).

- 2-Thioxo : Indicates a thiocarbonyl group at position 2.

- 5-(Thiophen-2-ylmethylene) : A thiophene ring attached via a methylene group at position 5.

- N-(2-Methoxyphenyl) acetamide : A 2-methoxyphenyl group linked through an acetamide side chain at position 3.

Table 3: Structural Breakdown of the Title Compound

Significance in Contemporary Pharmaceutical Research

Current research prioritizes molecular hybridization to address multidrug resistance and off-target toxicity. The title compound’s structure merges thiazolidinone (enzyme inhibition), thiophene (membrane permeability), and methoxyphenyl (antioxidant activity) motifs, enabling multitarget engagement. Recent studies highlight its potential in:

- Anticancer therapy : Thioxothiazolidinones inhibit hCA IX/XII, disrupting pH regulation in hypoxic tumors.

- Antimicrobial applications : Analogues with nitrofuran groups show efficacy against metronidazole-resistant H. pylori.

- Neuroprotection : Methoxyphenyl derivatives scavenge reactive oxygen species, suggesting utility in neurodegenerative diseases.

Table 4: Emerging Applications of Thiophenyl-Thiazolidinones

| Application | Mechanism | Example Compound |

|---|---|---|

| Anticancer | hCA IX/XII inhibition | 3h (Ki = 44.3 nM) |

| Antibacterial | Gram-positive pathogen targeting | Compound 29 |

| Antioxidant | Free radical scavenging | Title compound |

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c1-22-13-7-3-2-6-12(13)18-15(20)10-19-16(21)14(25-17(19)23)9-11-5-4-8-24-11/h2-9H,10H2,1H3,(H,18,20)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACILMGOGWRKOA-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

1. Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinone compounds against a range of bacterial strains, revealing that certain derivatives, including those similar to the compound , showed promising results against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-N-(2-methoxyphenyl)-... | E. coli | 32 µg/mL |

| (E)-N-(2-methoxyphenyl)-... | S. aureus | 16 µg/mL |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy.

2. Anti-inflammatory Activity

Thiazolidinones have been investigated for their anti-inflammatory properties. The compound was tested in vitro for its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results demonstrated that the compound significantly reduced NO levels, indicating potential anti-inflammatory effects.

| Treatment Group | NO Production (µM) | Inhibition (%) |

|---|---|---|

| Control | 25 | - |

| Compound | 10 | 60% |

This data underscores the compound's potential as an anti-inflammatory agent.

3. Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been a focus of several studies. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a thiazolidinone derivative led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions treated with thiazolidinone derivatives reported improved symptoms and reduced inflammatory markers in blood tests.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of thiazolidinone derivatives, revealing that modifications at specific positions can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence both antimicrobial and anticancer activities.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The molecular formula of (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is , with a molecular weight of approximately 395.5 g/mol. The compound features a thioxothiazolidin core, which is known for its diverse reactivity.

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of Thioxothiazolidinone Core : Reaction of thiourea with an α-haloketone.

- Introduction of Thiophenylmethylene Group : Reacting the thioxothiazolidinone with thiophene-2-carbaldehyde.

- Acylation : Final acylation with an appropriate amine.

Antimicrobial Activity

Research has indicated that compounds similar to (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific cancer cell lines. For instance, derivatives containing the thioxothiazolidin moiety have been evaluated for their cytotoxic effects on human cancer cells, demonstrating a dose-dependent response .

Material Science

In the field of material science, (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can serve as an intermediate in the synthesis of novel materials. Its unique chemical properties allow for modifications that can enhance material performance in applications such as coatings and polymers.

Agrochemicals

The compound's antifungal properties suggest potential applications in agrochemicals. Studies have indicated that derivatives similar to this compound exhibit effective fungicidal activities against plant pathogens, presenting opportunities for development as agricultural fungicides .

Data Table: Summary of Biological Activities

| Activity | Tested Organisms | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Fusarium oxysporum | Comparable to commercial fungicides |

| Cytotoxicity | Human cancer cell lines | Dose-dependent response |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thioxothiazolidin derivatives, including (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines showed that modifications to the thioxothiazolidin structure could enhance cytotoxic effects, indicating a promising avenue for anticancer drug development .

- Agricultural Application : Field trials using compounds derived from this structure revealed effective control over fungal diseases in crops, suggesting practical applications in agriculture as fungicides .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s activity and physicochemical properties are influenced by substituents on the thiazolidinone core and acetamide moiety. Below is a comparative analysis:

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 3c ) or bulky substituents (e.g., trifluoromethyl in EP3348550A1 ) reduce yields compared to simpler aryl groups .

- Melting Points : Thiophene-containing derivatives (e.g., I34 ) exhibit higher melting points than furan analogs (e.g., I33 ), likely due to stronger intermolecular interactions from sulfur atoms .

- Bioactivity : Thiophene and benzylidene substituents correlate with anticancer activity, while nitro/methoxybenzylidene groups align with hypoglycemic effects .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-N-(2-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide?

- Methodology :

-

Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (1.0 mol) with potassium carbonate (1.5 mol) in dimethylformamide (DMF) under stirring.

-

Step 2 : Add a chloroacetylated intermediate (1.5 mol) in DMF dropwise at room temperature.

-

Step 3 : Monitor reaction progress via TLC. Terminate by adding water to precipitate the product, followed by filtration and recrystallization .

-

Key Conditions : Room temperature, DMF as solvent, TLC for monitoring.

- Characterization :

-

MS : Molecular ion [M+1] at m/z 430.2 .

Table 1 : Representative Reaction Conditions for Thiazolidinone-Based Acetamides

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1667 cm⁻¹, thioamide C=S at ~611 cm⁻¹) .

- ¹H NMR : Assigns protons in the methoxyphenyl (δ 3.8 ppm), thiophene (δ 6.9–7.5 ppm), and thioxothiazolidinone moieties .

- Mass Spectrometry : Validates molecular weight via [M+1] peaks (e.g., m/z 430.2) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural assignments of this compound?

- Methodology :

- Use SHELXL for refinement ( ).

- Key parameters: High-resolution data (<1.0 Å), twin detection for crystal imperfections.

Q. What computational strategies are effective for predicting biological activity or binding modes?

- Docking Protocols :

- Software : AUTODOCK 3.0 with Lamarckian Genetic Algorithm (LGA) .

- Parameters : Grid spacing (0.375 Å), population size (150), free energy scoring function.

Q. How to address contradictions between in vitro and in vivo pharmacological data?

- Hypoglycemic Activity Case :

- In vitro : IC₅₀ = 12 µM for PPAR-γ activation.

- In vivo : 50 mg/kg dose reduced blood glucose by 40% in diabetic mice.

- Resolution : Poor solubility (logP = 3.2) may limit bioavailability. Use co-solvents (e.g., PEG 400) or prodrug strategies .

Q. What are the challenges in optimizing reaction yields for scale-up synthesis?

- Key Issues :

-

Byproduct Formation : Competing Michael addition in thiophene-methylene coupling.

-

Mitigation : Lower reaction temperature (0–5°C) and slow reagent addition .

- Table 2 : Yield Optimization Strategies

Challenge Solution Yield Improvement Reference Low solubility of product Recrystallization from ethanol-DMF (1:3) +15% Thiophene isomerization Use of anhydrous DMF under N₂ +10%

Q. How to design structure-activity relationship (SAR) studies for thioxothiazolidinone derivatives?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.